1-Benzyl-3-methylbenzene

説明

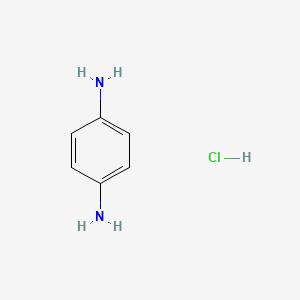

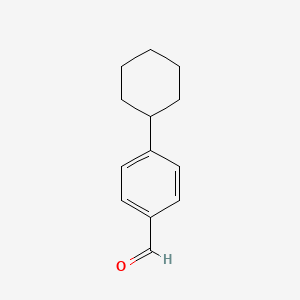

1-Benzyl-3-methylbenzene is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Oxidation Processes

- Oxidation Mechanisms : The oxidation of n-propylbenzene, a compound structurally related to 1-Benzyl-3-methylbenzene, has been explored, providing insight into the thermal decomposition processes and H-atom abstraction mechanisms. This research aids in understanding the complex oxidation routes of similar aromatic compounds, including this compound (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

Chemical Behavior and Properties

- Rotational Dynamics in Methylbenzenes : Studies on hindered rotations in methylbenzenes have been conducted, examining the behavior of methyl groups in solid-state conditions. This research provides foundational knowledge on the dynamic behavior of methyl groups in compounds like this compound (Allen & Cowking, 1968).

- Impact of Methyl Groups on Electronic Structure : Research on the influence of methyl substitution on the electronic properties of benzyl radicals, including those derived from methylbenzenes, offers insights into the electronic behavior of this compound and similar compounds (Branciard-Larcher, Migirdicyan, & Baudet, 1973).

Industrial and Catalytic Applications

- Catalytic Oxidation : The liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system demonstrates the potential for catalytic applications in producing various organic compounds, a process potentially applicable to this compound (Okada & Kamiya, 1981).

- Hydrocarbon Pool Mechanism in Catalysis : The role of methylbenzenes in methanol to olefin catalysis, particularly the side-chain methylation mechanism, offers insight into the potential use of this compound in similar catalytic processes (Arstad, Nicholas, & Haw, 2004).

- Methylation on Zeolites : A study on the methylation of methylbenzenes on zeolite acid catalysts, revealing how the presence of methyl groups affects activation energy, can inform the use of this compound in zeolite-based catalysis (Arstad, Kolboe, & Swang, 2002).

Photochemical and Electron Transfer Properties

- Photochemical Reactions : The photochemical reaction between 1,4-dicyanonaphtalene and methylbenzenes, leading to the formation of various derivatives, underscores the potential of this compound in similar photochemical applications (Albini, Fasani, & Oberti, 1982).

- Intramolecular Electron Transfer : Research on intramolecular electron transfer in methylbenzenes, examining the impact of molecular structure on electron dynamics, could be relevant to understanding electron transfer processes in this compound (Patoux et al., 1997).

Other Applications

- Anion Sensing : The development of a blue fluorescent molecule for anion sensing, utilizing a benzene moiety functionalized with methyl groups, indicates potential applications of this compound in the field of molecular sensing (Brazeau et al., 2017).

作用機序

Target of Action

The primary target of 1-Benzyl-3-methylbenzene is the benzylic position, which is the carbon adjacent to the aromatic ring . This position is unique due to its ability to participate in several reactions, including benzylic bromination and benzylic oxidation .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of free radicals at the benzylic position . These radicals are stabilized through resonance, allowing for further reactions such as bromination and oxidation .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged intermediate formed during the electrophilic aromatic substitution .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the rate of reaction due to differences in electronegativity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYQGOYOIKQFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211042 | |

| Record name | 3-Methyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-47-3 | |

| Record name | m-Benzyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPP2OQ6ON5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)

![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)